molecular formula C10H7IN4O B6253947 2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole CAS No. 1036991-37-3

2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole

Cat. No.: B6253947
CAS No.: 1036991-37-3
M. Wt: 326.1
InChI Key:
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Description

2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an oxadiazole ring

Preparation Methods

The synthesis of 2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the iodination of imidazo[1,2-a]pyridine followed by cyclization with appropriate reagents to form the oxadiazole ring. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Compared to other imidazo[1,2-a]pyridine derivatives, 2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

1036991-37-3

Molecular Formula

C10H7IN4O

Molecular Weight

326.1

Purity

95

Origin of Product

United States

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